RN-1Hydrochloride

Epigenetics LSD1 Inhibition Chemical Probe Development

Select RN-1 hydrochloride for research requiring a highly specific, brain-penetrant LSD1 inhibitor. With an IC50 of 70 nM, it's >1000x more potent than TCP, and its 88.9 brain/plasma ratio ensures robust CNS target engagement. Its defined selectivity over MAO-A/B minimizes off-target effects, making it the benchmark for epigenetic and neuroscience studies.

Molecular Formula C23H31Cl2N3O2
Molecular Weight 452.4 g/mol
Cat. No. B8101758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN-1Hydrochloride
Molecular FormulaC23H31Cl2N3O2
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H
InChIKeyWMHAFZOOUBPQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RN-1 Hydrochloride: A Potent, Brain-Penetrant, and Selective LSD1 Inhibitor for Epigenetic and Hematological Research


RN-1 hydrochloride (dihydrochloride) is a synthetic organic compound classified as an irreversible, catalytic inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It is a tranylcypromine (TCP) derivative that exhibits significantly improved potency and selectivity for LSD1 compared to its parent compound [2]. The compound is characterized by its ability to penetrate the blood-brain barrier (BBB), with a reported brain/plasma exposure ratio of 88.9 in mice following intraperitoneal administration [3]. RN-1 hydrochloride is primarily utilized as a chemical probe in epigenetics, oncology, and hematology research, with demonstrated efficacy in inducing fetal hemoglobin (HbF) in preclinical models of sickle cell disease [4].

Why RN-1 Hydrochloride Cannot Be Substituted with Generic TCP or Other LSD1 Inhibitors


Generic substitution with the parent compound tranylcypromine (TCP) or even other clinical-stage LSD1 inhibitors is not scientifically valid due to marked differences in potency, selectivity, and brain penetration [1]. TCP inhibits LSD1 with an IC50 in the micromolar range (2–100 µM), while RN-1 exhibits an IC50 of 70 nM, representing at least a 1000-fold improvement in potency [2]. Furthermore, TCP is a non-selective monoamine oxidase inhibitor with comparable potency against MAO-A and MAO-B, whereas RN-1 demonstrates 7.3-fold selectivity over MAO-A and 39.8-fold selectivity over MAO-B, making it a far more specific tool for probing LSD1 function without confounding off-target effects . Finally, RN-1's robust brain penetration (brain/plasma ratio 88.9) is a critical differentiator for neuroscience applications that cannot be assumed for other LSD1 inhibitors [3].

RN-1 Hydrochloride: Quantitative Differentiation Evidence vs. LSD1 Inhibitor Comparators


RN-1 vs. Tranylcypromine (TCP): >1000-Fold Superior LSD1 Potency

RN-1 hydrochloride exhibits a >1000-fold lower IC50 against LSD1 compared to its parent compound tranylcypromine (TCP) [1]. This dramatic increase in potency is a primary driver for its use as a superior chemical probe. While TCP is a non-selective, micromolar inhibitor, RN-1 achieves nanomolar potency, enabling more specific target engagement studies [2].

Epigenetics LSD1 Inhibition Chemical Probe Development

RN-1 Selectivity Profile: 7.3-Fold over MAO-A and 39.8-Fold over MAO-B vs. TCP

RN-1 demonstrates a significantly improved selectivity profile against related FAD-dependent amine oxidases compared to TCP [1]. While TCP inhibits MAO-A and MAO-B with potencies comparable to its LSD1 activity (MAO-A IC50 ~0.48 µM), RN-1 exhibits an IC50 of 0.51 µM against MAO-A (7.3-fold selectivity) and 2.785 µM against MAO-B (39.8-fold selectivity) . This selectivity reduces confounding MAO-related off-target effects in cellular and in vivo studies [2].

Target Selectivity Monoamine Oxidase Off-Target Profiling

RN-1 Brain Penetration: Brain/Plasma Ratio of 88.9 in Mice

RN-1 hydrochloride exhibits exceptional brain penetration, a key differentiator for neuroscience research applications [1]. Following intraperitoneal administration in mice, RN-1 achieves a brain/plasma exposure ratio of 88.9, indicating a high degree of CNS distribution [2]. This property is not consistently demonstrated across all LSD1 inhibitors; for instance, many clinical candidates like GSK2879552 are not primarily characterized for CNS penetration . RN-1's brain penetrance enables its use as a tool compound to investigate the role of reversible histone methylation in nervous system function, including memory consolidation studies [3].

Neuroscience Blood-Brain Barrier CNS Drug Delivery

RN-1 vs. TCP in HbF Induction: Superior Efficacy in Anemic Baboon Model

In a direct comparative study in anemic baboons (Papio anubis), RN-1 demonstrated superior HbF induction compared to TCP [1]. TCP treatment (2-6 mg/kg/day, 10-20d) induced only low HbF levels (4.9-7.9%), which were marginally higher than baseline (2.2-4.1%). In contrast, RN-1 (2.5-0.125 mg/kg/day, 5-10d) induced high levels of HbF in 5 of 6 animals, with a near-complete reversion to the fetal globin expression pattern (5'Iγ/3'Vγ synthesis ratio >2) [2]. This in vivo efficacy, coupled with RN-1's >1000-fold greater in vitro potency against LSD1, establishes it as a more effective HbF inducer in a non-human primate model that closely predicts human response [3].

Hematology Sickle Cell Disease Fetal Hemoglobin Induction

RN-1 In Vivo Efficacy in SCD Mice: HbF Induction and Pathology Reduction at 3-10 mg/kg

In a sickle cell disease (SCD) mouse model, RN-1 dihydrochloride (3-10 mg/kg, i.p.) effectively induced fetal hemoglobin (HbF) levels in red blood cells and reduced disease pathology with no obvious adverse side effects [1]. Treatment led to increased frequencies of HbF-positive cells and mature erythrocytes, as well as reduced reticulocytes and sickle cells in peripheral blood. Histological analysis of liver and spleen from treated SCD mice showed an absence of the necrotic lesions typically associated with SCD pathology [2]. This in vivo efficacy profile, demonstrating both biomarker induction and functional disease improvement, distinguishes RN-1 as a validated tool compound for preclinical SCD research .

Sickle Cell Disease HbF Induction In Vivo Pharmacology

RN-1 Cytotoxicity in Ovarian Cancer Cells: IC50 100-200 µM vs. GSK-LSD1

RN-1 dihydrochloride induces cytotoxicity in ovarian cancer cell lines (SKOV3, OVCAR3, A2780, and cisplatin-resistant A2780cis) with IC50 values in the range of 100-200 µM [1]. This cytotoxic effect is correlated with the compound's LSD1 inhibitory potential . While this cellular potency is modest compared to more optimized clinical candidates like GSK2879552 (which inhibits cancer cell line growth with average EC50 <5 nM) , RN-1's cytotoxicity in ovarian cancer models provides a specific application niche for researchers studying LSD1's role in ovarian cancer biology [2]. The compound's well-characterized selectivity profile (Section 3.2) ensures that observed cytotoxicity is attributable to LSD1 inhibition rather than MAO off-target effects.

Oncology Ovarian Cancer Cytotoxicity Assays

RN-1 Hydrochloride: Optimal Research Application Scenarios Based on Quantitative Evidence


Neuroscience: Memory Consolidation and CNS Epigenetics Studies

Utilize RN-1 hydrochloride for in vivo studies requiring robust CNS target engagement, such as memory consolidation assays. The compound's brain/plasma ratio of 88.9 ensures high brain exposure, while its LSD1 selectivity (7.3-fold over MAO-A, 39.8-fold over MAO-B) minimizes confounding MAO effects. Dose at 10-30 mg/kg i.p. in rodent models for long-term memory impairment studies. [1]

Hematology: Fetal Hemoglobin Induction in Preclinical SCD Models

Employ RN-1 dihydrochloride for in vivo HbF induction studies in sickle cell disease models. Doses of 3-10 mg/kg i.p. in SCD mice effectively induce HbF, reduce sickling, and ameliorate organ pathology. For translational studies, subcutaneous administration at 0.125-2.5 mg/kg/day in baboons recapitulates the fetal globin expression pattern, validating its use in non-human primate models. [2]

Epigenetics: LSD1 Target Validation in Cellular Assays

Use RN-1 as a tool compound to validate LSD1-dependent phenotypes in cell culture, particularly in ovarian cancer models (SKOV3, OVCAR3, A2780). Due to its modest cellular potency (IC50 100-200 µM), it is best suited for mechanistic studies rather than high-throughput drug screening. Its well-characterized selectivity profile ensures that observed effects are attributable to LSD1 inhibition. [3]

Chemical Biology: Comparative LSD1 Inhibitor Profiling

Include RN-1 hydrochloride as a reference compound in panels of LSD1 inhibitors to benchmark potency, selectivity, and brain penetration. Its >1000-fold improvement in potency over TCP, defined selectivity ratios, and high brain/plasma ratio provide a clear benchmark for evaluating novel LSD1 inhibitors. Its irreversible mechanism of action also serves as a control for mechanistic studies. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for RN-1Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.